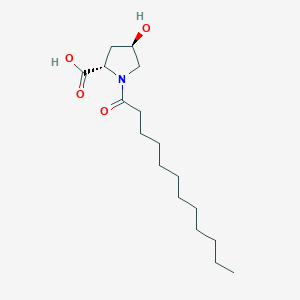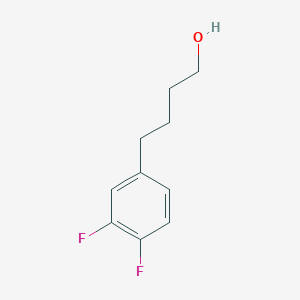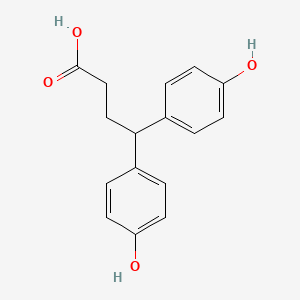
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)-: is a compound with the molecular formula C17H31NO4 . It is a derivative of L-proline, a naturally occurring amino acid, and features a hydroxyl group and a dodecanoyl group attached to the proline ring. This compound is known for its unique structural properties, which include a five-membered ring, a carboxylic acid group, and a tertiary amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- typically involves the following steps:
Starting Material: The synthesis begins with L-proline as the starting material.
Hydroxylation: The hydroxylation of L-proline is achieved using specific reagents and catalysts to introduce the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Hydroxylation: Utilizing large reactors and efficient catalysts to achieve the hydroxylation step.
Acylation in Bulk: Conducting the acylation reaction in large-scale reactors with precise control over temperature and reaction time to maximize yield.
Chemical Reactions Analysis
Types of Reactions
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl and amide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include:
Ketones and Aldehydes: From oxidation reactions.
Alcohols and Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in various biochemical processes.
Pathways: It influences pathways related to protein synthesis, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- can be compared with other similar compounds, such as:
L-Proline: The parent compound, lacking the hydroxyl and dodecanoyl groups.
4-Hydroxyproline: Similar structure but without the dodecanoyl group.
N-Dodecanoylproline: Similar structure but without the hydroxyl group.
The uniqueness of L-Proline,4-hydroxy-1-(1-oxododecyl)-, (4R)- lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C17H31NO4 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2S,4R)-1-dodecanoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H31NO4/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-14(19)12-15(18)17(21)22/h14-15,19H,2-13H2,1H3,(H,21,22)/t14-,15+/m1/s1 |
InChI Key |
BWSWZBCSFZAYOB-CABCVRRESA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N1C[C@@H](C[C@H]1C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275752.png)
![tert-butyl 5-((ethoxycarbonyl)Methyl)-9-broMo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B12275756.png)

![4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12275770.png)
![(E)-N-[2-(4-Chlorophenyl)ethenyl]morpholine](/img/structure/B12275771.png)

![3H-Indolium, 2-[2-[2-chloro-3-[(1,3-dihydro-1,3,3-trimethyl-5-sulfo-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,3,3-trimethyl-5-sulfo-, inner salt, sodium salt](/img/structure/B12275782.png)


![4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12275804.png)
![3-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12275810.png)
![4-[(4-chloro-5-methyl-2-sulfonatophenyl)diazenyl]-3-oxidonaphthalene-2-carboxylate;hydron;manganese(2+)](/img/structure/B12275811.png)
![2-Amino-4a,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12275813.png)

